Bisphenol A divinyl ether

Description

Bisphenol A diglycidyl ether (BADGE), a derivative of bisphenol A (BPA), is a key industrial epoxy resin precursor. It is synthesized via the reaction of BPA with epichlorohydrin, forming a glycidyl ether structure. BADGE is widely used in coatings, adhesives, and composite materials due to its thermosetting properties and chemical resistance . Key physical properties include a density of 1.18 g/cm³ and molecular weight of 340.4 g/mol (homopolymer) .

However, divinyl ethers (compounds with two vinyl ether groups) and other BPA derivatives, such as BADGE or diallyl ethers of BPA, are discussed.

Properties

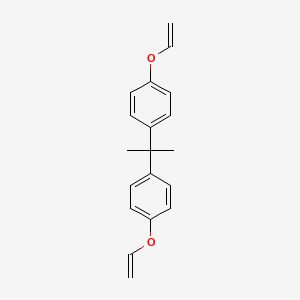

IUPAC Name |

1-ethenoxy-4-[2-(4-ethenoxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-14H,1-2H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSWLOWHSUGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC=C)C2=CC=C(C=C2)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884010 | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3754-60-7 | |

| Record name | 1,1′-(1-Methylethylidene)bis[4-(ethenyloxy)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3754-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-isopropylidenebis[4-(vinyloxy)benzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A divinyl ether typically involves the reaction of bisphenol A with divinyl ether. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the vinyl ether groups. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound with high purity. The use of catalysts and advanced purification techniques further enhances the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Bisphenol A divinyl ether undergoes various chemical reactions, including:

Oxidation: The vinyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form bisphenol A and ethylene.

Substitution: The vinyl ether groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles, such as amines and thiols, can be used under mild conditions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Bisphenol A and ethylene.

Substitution: Derivatives with functional groups such as amines or thiols.

Scientific Research Applications

Bisphenol A divinyl ether has a wide range of applications in scientific research, including:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity allows for the creation of materials with unique properties.

Biology: The compound is used in the development of biomaterials and drug delivery systems due to its biocompatibility.

Medicine: Research is ongoing to explore its potential in creating medical devices and implants.

Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of bisphenol A divinyl ether involves its interaction with various molecular targets. The vinyl ether groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks provide enhanced mechanical strength and chemical resistance to the resulting materials. The compound can also interact with cellular components, making it useful in biomedical applications.

Comparison with Similar Compounds

BADGE vs. Bisphenol F Diglycidyl Ether (BFDGE)

BADGE and BFDGE are epoxy resins with similar applications but differ in backbone structure. BFDGE, derived from bisphenol F, lacks the methyl groups present in BPA, reducing steric hindrance and altering reactivity. Chromatographic studies show BFDGE derivatives exhibit distinct retention times compared to BADGE, enabling precise quantification in environmental samples . Both compounds share concerns over leaching into food and biological fluids, though BFDGE is less prevalent in commercial use .

| Property | BADGE | BFDGE |

|---|---|---|

| Molecular Formula | C₂₁H₂₄O₄ | C₂₁H₂₂O₄ |

| Density | 1.18 g/cm³ | 1.16 g/cm³ (estimated) |

| Primary Use | Epoxy resins | Niche adhesives |

| Toxicity Concerns | Endocrine disruption | Similar to BADGE |

BADGE vs. Diallyl Ether of Bisphenol A

Unlike BADGE’s glycidyl ether groups, its allyl ether groups enable radical-mediated polymerization. This compound is less studied for toxicity but shares BPA’s core structure, warranting caution in applications involving human exposure .

Functional Comparison with Divinyl Ethers

Industrial Divinyl Ethers

Divinyl ethers (e.g., ethyl vinyl ether) are monomers for oxygen-rich polymers, prized for biodegradability. For example, epichlorohydrin-derived divinyl ethers form epoxyglycidyl propargyl ether, a precursor for specialty polymers . Unlike BADGE, these compounds lack aromatic backbones, reducing rigidity but improving solubility in organic solvents .

| Property | BADGE | Generic Divinyl Ether |

|---|---|---|

| Backbone | Aromatic (BPA) | Aliphatic or cyclic |

| Reactivity | Epoxide ring-opening | Vinyl ether polymerization |

| Applications | Coatings, adhesives | Biodegradable polymers |

Plant-Derived Divinyl Ethers

Divinyl ether fatty acids (e.g., colneleic acid) are produced in plants like potato and tobacco via lipoxygenase and cytochrome P450 enzymes (e.g., divinyl ether synthase) . These compounds act as phytoalexins, inhibiting pathogens such as Phytophthora infestans at micromolar concentrations . Unlike synthetic BADGE, plant divinyl ethers are biodegradable and non-persistent in ecosystems .

Biological Activity

Bisphenol A (BPA) divinyl ether is a synthetic compound derived from bisphenol A, known for its use in the production of various plastics and resins. The biological activity of BPA and its derivatives has garnered significant attention due to their potential endocrine-disrupting properties. This article aims to provide a comprehensive overview of the biological activity of BPA divinyl ether, including its mechanisms of action, effects on human health, and relevant case studies.

BPA divinyl ether exhibits biological activity primarily through its interaction with hormone receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors (ERα and ERβ) with varying affinities. Research indicates that BPA can function as both an agonist and antagonist of these receptors, influencing gene expression and cellular processes related to growth and metabolism .

Estrogenic Activity

BPA divinyl ether's estrogen-like activity is mediated through:

- Binding to Estrogen Receptors : It binds more weakly than estradiol but can still activate estrogen-responsive genes.

- Interaction with ERR-γ : BPA also interacts with estrogen-related receptor gamma (ERR-γ), which may contribute to its xenoestrogenic effects .

Biological Effects

The biological effects of BPA divinyl ether are diverse, impacting various physiological systems:

1. Reproductive Health

Studies have shown that BPA exposure can lead to reproductive toxicity, affecting both male and female reproductive systems. It has been linked to alterations in sperm quality and ovarian function, potentially leading to infertility .

2. Metabolic Effects

BPA is suspected to act as an obesogen, influencing adipogenesis and metabolic regulation. Research indicates that BPA divinyl ether may promote adipogenic differentiation in mesenchymal stem cells (MSCs) and preadipocytes, suggesting a role in obesity development .

3. Immune System Modulation

Recent findings from the European Food Safety Authority (EFSA) indicate that BPA can affect immune system functions at low doses, potentially leading to inflammatory conditions and autoimmune responses .

Case Studies

Several studies have investigated the biological effects of BPA divinyl ether:

Case Study 1: Adipogenic Differentiation

A study focused on the adipogenic effects of BPA divinyl ether in MSCs demonstrated that it induced adipogenic differentiation at low nanomolar concentrations. The compound activated specific gene expressions associated with fat cell development, highlighting its potential role in obesity .

Case Study 2: Reproductive Toxicity

In animal models, exposure to BPA led to significant reproductive health issues, including altered hormone levels and impaired fertility. These findings underscore the potential risks associated with BPA exposure during critical developmental periods .

Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Observed Effects |

|---|---|---|

| Estrogenic Activity | Binds to ERα and ERβ | Alters gene expression related to growth |

| Adipogenesis | Activates adipogenic pathways in MSCs | Promotes fat cell differentiation |

| Immune Modulation | Affects immune cell functions at low doses | Linked to inflammation and autoimmunity |

| Reproductive Toxicity | Disrupts hormonal balance | Impacts fertility and reproductive health |

Q & A

Q. What analytical methods are recommended for quantifying divinyl ether in gas-phase samples, and how can reproducibility be validated?

Methodological Answer: Divinyl ether is quantified via gas chromatography (GC) using a Perkin-Elmer Vapor fractometer (model 154 DG) with a polypropylene glycol column. Key parameters:

- Detector: Hydrogen flame ionization (FID) with Texas Rectifier recorder.

- Sensitivity: Full-scale response at 0.05% concentration (32:1 attenuation).

- Reproducibility: ±1% deviation across 13 consecutive analyses of 0.05% divinyl ether samples .

Validation includes baseline checks using end-tidal air controls to confirm zero contamination. Pre- and post-study measurements ensure inspired gas concentration constancy .

Basic Research Question

Q. What safety protocols are critical for handling divinyl ether in laboratory settings?

Methodological Answer:

- Storage: Inhibitors (e.g., ethanol) must be added to prevent polymerization. Store in airtight, light-resistant containers at cool temperatures, away from oxidizers (e.g., peroxides) and ignition sources .

- Exposure Mitigation: Use explosion-proof equipment, grounded metal containers, and emergency showers/eyewashes. Contaminated clothing must be laundered by trained personnel .

- Chronic Risks: Liver toxicity is documented; long-term exposure monitoring is advised. No carcinogenic or reproductive data exists, necessitating precautionary limits .

Advanced Research Question

Q. How do substrate availability and enzyme specificity influence divinyl ether synthesis in plant systems?

Methodological Answer: Divinyl ether synthases (DES) in Allium sativum (garlic) metabolize 9- and 13-hydroperoxy fatty acids into colnele(n)ic and etherole(n)ic acids. Key findings:

- Substrate Preference: Recombinant DES preferentially converts 13-hydroperoxides to etheroleic acid in garlic, but 9-hydroperoxides dominate in transgenic Arabidopsis, indicating substrate-driven product variation .

- Gene Expression: DES mRNA is constitutively expressed in garlic roots and induced in leaves by salicylic acid/sorbitol, not methyl jasmonate .

- Enzyme Classification: DES belongs to the CYP74C subfamily (P-450 enzymes), sharing homology with potato/tomato synthases .

Advanced Research Question

Q. What structural insights explain contradictions in divinyl ether polymerization mechanisms?

Methodological Answer: Radical polymerization of divinyl ether forms bicyclic rings, confirmed by:

- Oxidation Analysis: Nitric acid treatment yields ~1% succinic acid, confirming head-to-head bonding .

- Telomerization: Chloroform telomerization produces bicyclic structures with methyl groups (NMR/IR evidence) .

- Hydrolysis Sensitivity: UV spectra (227–228 nm) show ε-value instability due to rapid hydrolysis in THF, complicating spectral interpretation .

Advanced Research Question

Q. How do partition coefficients and anesthetic properties of divinyl ether correlate with experimental pharmacokinetic models?

Methodological Answer: Divinyl ether’s blood/gas (≈1) and oil/gas partition coefficients predict rapid equilibration, yet clinical studies show slower induction than expected. Contradictions arise from:

- Lipid Solubility: Lower oil/gas coefficient vs. halothane reduces tissue uptake efficiency .

- Degradation: Light/air exposure destabilizes divinyl ether, requiring ethanol stabilizers (e.g., "Vinethene") for clinical use .

- Hybrid Anesthetics: Ethyl vinyl ether and cyclopropyl ethers were developed to balance volatility and potency, but toxicity limits adoption .

Advanced Research Question

Q. How do spectral properties of divinyl ether inform its detection and stability in synthetic applications?

Methodological Answer:

- IR Spectra: Strong absorption at 6.0–6.1 μm confirms vinyl ether bonds. Hydrolysis products (e.g., aldehydes) introduce 5.8 μm peaks, requiring fresh sample validation .

- UV Spectra: Maximum absorption at 227–228 nm (ε ≈ 15,900 at 49,200 cm⁻¹) in vacuum UV, but water contamination in THF skews results .

- Vacuum UV Precision: Fluorite spectrographs achieve ±3–8% reproducibility in vapor-phase studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.